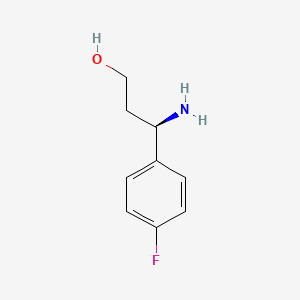

(r)-3-(4-Fluorophenyl)-beta-alaninol

Descripción general

Descripción

®-3-(4-Fluorophenyl)-beta-alaninol is a chiral compound that features a fluorophenyl group attached to a beta-alaninol backbone. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Fluorophenyl)-beta-alaninol typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-fluorobenzaldehyde.

Reduction: The 4-fluorobenzaldehyde is reduced to 4-fluorobenzyl alcohol using a reducing agent such as sodium borohydride.

Protection: The hydroxyl group of 4-fluorobenzyl alcohol is protected using a suitable protecting group like tert-butyldimethylsilyl chloride.

Formation of Beta-Alaninol: The protected 4-fluorobenzyl alcohol undergoes a reaction with a chiral auxiliary to form the beta-alaninol backbone.

Deprotection: The protecting group is removed to yield ®-3-(4-Fluorophenyl)-beta-alaninol.

Industrial Production Methods

In an industrial setting, the synthesis of ®-3-(4-Fluorophenyl)-beta-alaninol may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

®-3-(4-Fluorophenyl)-beta-alaninol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a fully saturated alcohol.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

Reduction: Formation of 4-fluorophenylethanol.

Substitution: Formation of 4-methoxyphenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antipsychotic Drug Development

(R)-3-(4-Fluorophenyl)-beta-alaninol serves as an important intermediate in the synthesis of antipsychotic medications. For instance, it has been utilized in the enzymatic reduction of specific ketones to produce enantiomerically pure alcohols that exhibit sigma receptor binding affinity, which is crucial for the efficacy of certain antipsychotic drugs. A study demonstrated that using Mortierella ramanniana for the microbial reduction of a ketone led to high yields and enantiomeric excesses, confirming the compound's utility in drug synthesis .

Hypolipidemic Agents

The compound has also been investigated for its potential as a hypolipidemic agent. Its structural similarity to atorvastatin, a well-known cholesterol-lowering drug, positions it as a candidate for further exploration in lipid regulation therapies. Research indicates that compounds like this compound can inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis .

Biocatalytic Synthesis

Enzymatic Processes

this compound can be synthesized through various biocatalytic processes. A notable method involves the use of lipase enzymes to achieve high enantiomeric purity during the hydrolysis of racemic amino acid esters. This approach not only enhances yield but also improves the sustainability of the synthesis process .

Table 1: Summary of Biocatalytic Methods for Synthesizing this compound

| Method | Enzyme Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Lipase PSIM-catalyzed hydrolysis | Pseudomonas fluorescens | 68-72 | >99.9 |

| Microbial reduction | Mortierella ramanniana | 100 | 98.9 |

Research and Development

Case Studies

Several studies have highlighted the significance of this compound in ongoing research:

- Study on Rhinovirus Protease Inhibitors : The compound was identified as a building block for synthesizing AG7088, a potent rhinovirus protease inhibitor. The enzymatic synthesis process yielded high quantities with excellent enantiomeric purity, showcasing its potential in antiviral drug development .

- Synthesis of Chiral Alcohols : A continuous enzymatic process demonstrated the efficiency of using membrane reactors for producing this compound at multikilogram scales, emphasizing its scalability for industrial applications .

Mecanismo De Acción

The mechanism of action of ®-3-(4-Fluorophenyl)-beta-alaninol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds and dipole interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity. The beta-alaninol backbone can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorophenylalanine: An amino acid derivative with a similar fluorophenyl group.

4-Fluorophenylethanol: A simpler alcohol derivative with a fluorophenyl group.

4-Fluorobenzylamine: An amine derivative with a fluorophenyl group.

Uniqueness

®-3-(4-Fluorophenyl)-beta-alaninol is unique due to its chiral nature and the presence of both a fluorophenyl group and a beta-alaninol backbone

Actividad Biológica

(R)-3-(4-Fluorophenyl)-beta-alaninol is a chiral compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a fluorophenyl group, which enhances its interaction with biological macromolecules, making it a valuable candidate for drug development and enzyme modulation.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chirality : The presence of a chiral center at the beta position of alaninol.

- Fluorophenyl Group : The para-position fluorine atom contributes to unique electronic properties, influencing binding interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity. This interaction can modulate enzymatic activities, leading to various pharmacological effects.

Biological Activity Overview

The compound has shown promise in several biological assays:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in neurotransmitter metabolism, potentially impacting neurological functions.

- Antiproliferative Effects : Studies indicate that derivatives of beta-alanine compounds exhibit significant antiproliferative activity against cancer cell lines, including MCF-7 breast cancer cells.

Antiproliferative Activity

A recent study demonstrated that this compound exhibits notable antiproliferative effects in vitro:

- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

Enzyme Interaction Studies

The compound's interaction with enzymes was explored through various assays:

- Mechanism of Action : It was found to inhibit tubulin polymerization, affecting microtubule dynamics crucial for cell division.

- Flow Cytometry Results : Treatment with the compound resulted in cell cycle arrest in the G2/M phase and induced apoptosis in treated cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-3-(4-Fluorophenyl)-beta-alaninol | Contains a para-fluorophenyl group | Used in kinase activity modulation |

| 3-Amino-3-(3-fluorophenyl)propanoic acid | Propanoic acid backbone | Potential neuroprotective effects |

| (R)-3-Amino-4-(4-fluorophenyl)butanoic acid | Longer carbon chain with para-fluorophenyl | Involved in studies related to amino acid transport |

Case Studies

-

Case Study on Cancer Cell Lines :

- In vitro studies on MCF-7 cells revealed that treatment with this compound led to significant inhibition of cell growth and induction of apoptosis, highlighting its potential as an anticancer agent.

- Neuroprotective Potential :

Propiedades

IUPAC Name |

(3R)-3-amino-3-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJPLYPJQZYBLI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436623 | |

| Record name | (r)-3-(4-fluorophenyl)-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228422-47-7 | |

| Record name | (r)-3-(4-fluorophenyl)-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 228422-47-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.